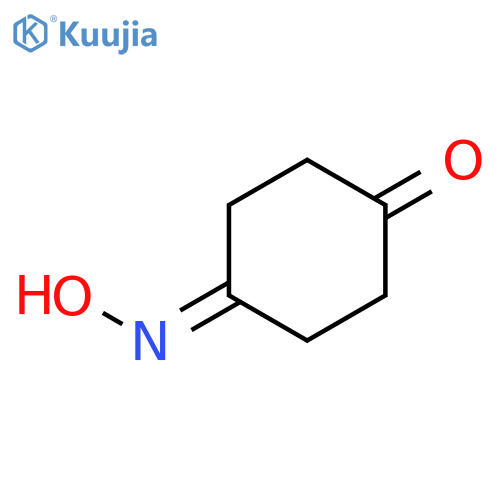Cas no 77305-03-4 (4-(hydroxyimino)cyclohexan-1-one)

77305-03-4 structure
商品名:4-(hydroxyimino)cyclohexan-1-one
4-(hydroxyimino)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 1,4-Cyclohexanedione, monooxime
- 1,4-Cyclohexanedione, 1-oxime
- 4-(hydroxyimino)cyclohexan-1-one
- EN300-26672997
- 77305-03-4
- DTXSID401307269
-
- インチ: InChI=1S/C6H9NO2/c8-6-3-1-5(7-9)2-4-6/h9H,1-4H2
- InChIKey: WNTQAFAPXTVOBX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 127.063328530Da
- どういたいしつりょう: 127.063328530Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
4-(hydroxyimino)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26672997-0.05g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.05g |
$383.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-0.1g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.1g |
$402.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-10g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 10g |
$1962.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-10.0g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 10.0g |
$1962.0 | 2023-07-04 | ||
| Enamine | EN300-26672997-0.25g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.25g |
$420.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-2.5g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 2.5g |
$894.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-1g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 1g |
$457.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-5g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 5g |
$1322.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-0.5g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.5g |
$438.0 | 2023-09-12 | ||
| Enamine | EN300-26672997-1.0g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 1.0g |
$457.0 | 2023-07-04 |
4-(hydroxyimino)cyclohexan-1-one 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
77305-03-4 (4-(hydroxyimino)cyclohexan-1-one) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
